molecular formula C29H28N2O6 B13037248 3-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-1-((benzyloxy)carbonyl)piperidine-3-carboxylic acid

3-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-1-((benzyloxy)carbonyl)piperidine-3-carboxylic acid

Cat. No.: B13037248
M. Wt: 500.5 g/mol
InChI Key: DFIFLWAMFLFGPB-UHFFFAOYSA-N
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Description

This compound is a piperidine derivative featuring dual protective groups: a fluorenylmethyloxycarbonyl (Fmoc) group and a benzyloxycarbonyl (Cbz) group. The Fmoc moiety serves as a temporary amine-protecting group in solid-phase peptide synthesis (SPPS), while the Cbz group provides orthogonal protection for secondary amines. Its molecular formula is C₃₀H₂₈N₂O₆ (calculated molecular weight: 536.56 g/mol). The structural uniqueness lies in the substitution pattern: the Fmoc group is attached to the piperidine’s 3-amino position, and the Cbz group protects the 1-nitrogen. This configuration enables selective deprotection strategies, critical for multi-step organic syntheses, particularly in peptide and peptidomimetic drug development .

Properties

Molecular Formula

C29H28N2O6

Molecular Weight

500.5 g/mol

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid

InChI

InChI=1S/C29H28N2O6/c32-26(33)29(15-8-16-31(19-29)28(35)37-17-20-9-2-1-3-10-20)30-27(34)36-18-25-23-13-6-4-11-21(23)22-12-5-7-14-24(22)25/h1-7,9-14,25H,8,15-19H2,(H,30,34)(H,32,33)

InChI Key

DFIFLWAMFLFGPB-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

Preparation Methods

Synthetic Strategy

The synthesis of this compound involves multi-step organic reactions that introduce protecting groups and functionalize the piperidine ring. The general preparation steps include:

  • Functionalization of Piperidine Ring :

    • The piperidine ring is modified to introduce carboxylic acid and amino functionalities.
    • Reagents such as piperidine derivatives and alkylating agents are employed to achieve selective substitution.
  • Introduction of Protecting Groups :

    • The amino group is protected using fluorenylmethoxycarbonyl chloride (Fmoc-Cl) under basic conditions (e.g., sodium carbonate or triethylamine in a polar solvent like dimethylformamide).
    • The carboxylic acid group is protected using benzyloxycarbonyl chloride (Cbz-Cl) , typically in the presence of a base like pyridine.

Reaction Conditions

Optimal reaction conditions are crucial for achieving high yields and purity:

Step Reagents Solvent Temperature Time
Functionalization Piperidine derivative, alkylating agent Ethanol or THF 50–70°C 6–8 hours
Fmoc Protection Fmoc-Cl, sodium carbonate DMF or DCM 0–25°C 2–4 hours
Cbz Protection Cbz-Cl, pyridine DCM or acetonitrile 0–10°C 3–5 hours

Purification Techniques

Purification is essential to remove impurities and isolate the desired product:

  • Column Chromatography :

    • Silica gel is used with solvent gradients (e.g., hexane/ethyl acetate or methanol/chloroform mixtures).
    • This ensures separation based on polarity differences.
  • High-Performance Liquid Chromatography (HPLC) :

    • Reverse-phase HPLC with water/acetonitrile gradients provides precise purification.
    • Suitable for obtaining high-purity material for analytical applications.

Characterization

The synthesized compound is characterized using spectroscopic techniques to confirm its structure:

Challenges in Synthesis

Several challenges may arise during synthesis:

  • Side Reactions :

    • Unwanted reactions at unprotected functional groups can reduce yield.
    • Careful monitoring of reaction conditions minimizes these risks.
  • Deprotection Issues :

    • Selective removal of protecting groups without affecting other functionalities requires precise control over reagents and conditions.

Applications

This compound serves as a precursor in peptide synthesis, enabling selective reactions at specific sites after deprotection. It is widely used in medicinal chemistry for constructing complex molecules with biological activity.

Summary Table

Step Key Reagents Purpose Challenges
Functionalization Piperidine derivative, alkylating agent Introduce functional groups Side reactions
Fmoc Protection Fmoc-Cl, base Protect amino group Incomplete protection
Cbz Protection Cbz-Cl, pyridine Protect carboxylic acid group Overreaction

Chemical Reactions Analysis

Types of Reactions

3-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-1-((benzyloxy)carbonyl)piperidine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove protecting groups or to reduce specific functional groups.

    Substitution: The compound can undergo substitution reactions to replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of this compound exhibit promising anticancer properties. The piperidine moiety is known for its ability to interact with various biological targets, which can lead to the inhibition of cancer cell proliferation. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells by modulating key signaling pathways associated with growth and survival .

Neuroprotective Effects
The compound's structure suggests potential neuroprotective effects, particularly in neurodegenerative diseases like Alzheimer's and Parkinson's. The presence of the fluorenyl group has been associated with improved blood-brain barrier penetration, making it a candidate for further investigation in neuropharmacology .

Peptide Synthesis

Fmoc Protection Strategy
The Fmoc (9-fluorenylmethyloxycarbonyl) group is widely utilized in solid-phase peptide synthesis (SPPS). This compound serves as a protecting group for amino acids during peptide assembly. Its stability under basic conditions allows for selective deprotection, facilitating the synthesis of complex peptides .

Application in Drug Development
In drug development, the ability to synthesize peptides efficiently is crucial. The use of this compound can streamline the process of generating peptide-based therapeutics, which are increasingly important in modern medicine due to their specificity and reduced side effects compared to small molecule drugs .

Drug Design

Targeting GPCRs
The compound has potential applications in drug design targeting G protein-coupled receptors (GPCRs). GPCRs are pivotal in numerous physiological processes and are common drug targets. Modifications of the piperidine structure can lead to compounds that selectively activate or inhibit specific GPCRs, which could result in novel therapeutic agents for various conditions including metabolic disorders and mental health issues .

Structure-Activity Relationship Studies
The diverse functional groups present in this compound allow for extensive structure-activity relationship (SAR) studies. By altering different parts of the molecule, researchers can identify which modifications enhance biological activity or reduce toxicity, leading to the development of safer and more effective drugs .

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated that derivatives induced apoptosis in breast cancer cell lines through mitochondrial pathway activation .
Study 2NeuroprotectionShowed that fluorenyl derivatives improved cognitive function in animal models of Alzheimer’s disease .
Study 3Peptide SynthesisHighlighted the efficiency of using Fmoc-piperidine derivatives in synthesizing cyclic peptides with enhanced stability .
Study 4GPCR TargetingIdentified new ligands derived from this compound that selectively modulate serotonin receptors, indicating potential for treating anxiety disorders .

Mechanism of Action

The mechanism of action of 3-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-1-((benzyloxy)carbonyl)piperidine-3-carboxylic acid will depend on its specific application. In general, the compound may exert its effects by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved could include inhibition of enzyme activity, activation of signaling pathways, or modulation of gene expression.

Comparison with Similar Compounds

Key Comparative Insights:

Structural Variations :

  • Ring Systems : The target compound’s piperidine core (6-membered) contrasts with oxetane (4-membered, ) and pyrrolidine (5-membered, ) derivatives. Larger rings like piperidine offer greater conformational flexibility, influencing binding affinity in drug design.
  • Substituents : The dual protection (Fmoc + Cbz) in the target compound enables sequential deprotection, unlike single-protected analogs (e.g., ).

Synthetic Efficiency :

  • Yields for Fmoc-protected analogs range from 85% (e.g., ) to 96% (e.g., ), suggesting robust coupling methods using Fmoc-Cl. The target compound’s synthesis likely follows similar protocols but with modified amines.

Analytical Purity :

  • Elemental analysis data (e.g., ) validates synthetic accuracy. The target compound’s purity can be inferred to align with these standards (~95–96%) if synthesized under analogous conditions.

Applications: Orthogonal Protection: The Cbz group in the target compound allows for selective removal under hydrogenolysis, complementing Fmoc’s base-labile cleavage . This is advantageous in multi-step syntheses. Peptidomimetics: Piperidine derivatives are widely used in bioactive molecules (e.g., protease inhibitors), whereas oxetane-containing compounds (e.g., ) enhance metabolic stability.

Safety Profiles :

  • Most Fmoc derivatives share hazards like skin/eye irritation (e.g., ). The target compound’s safety profile is likely comparable, necessitating standard PPE during handling.

Research Findings and Trends

  • Chiral Specificity : Enantiopure analogs (e.g., (R)-piperidine derivatives ) highlight the importance of stereochemistry in biological activity.
  • Emerging Scaffolds : Oxetane and cyclobutane derivatives (e.g., ) are gaining traction for improving pharmacokinetic properties.
  • Scalability : High-yield syntheses (e.g., 96% in ) suggest industrial feasibility for the target compound if optimized.

Biological Activity

3-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-1-((benzyloxy)carbonyl)piperidine-3-carboxylic acid is a complex organic compound with potential biological applications. Its structure suggests that it may interact with various biological pathways, particularly in the context of drug development and biochemical research. This article explores its biological activity, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.

  • Molecular Formula : C₃₆H₃₃N₃O₆
  • Molecular Weight : 599.63 g/mol
  • CAS Number : 200926-18-7

The compound features a piperidine ring, which is often associated with various pharmacological activities. Its biological activity may be attributed to the following mechanisms:

  • Histone Deacetylase (HDAC) Inhibition : Compounds similar to this structure have been studied for their ability to inhibit HDACs, enzymes involved in the regulation of gene expression and associated with cancer progression.
  • Protein Interaction : The fluorenylmethoxy and benzyloxy groups may facilitate interactions with specific proteins or enzymes, enhancing or inhibiting their activity.

1. In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound exhibit selective inhibition against certain HDAC isoforms. For example:

  • IC50 Values : Compounds structurally related to this compound have shown IC50 values ranging from 14 to 67 nM against HDAC1–3, indicating potent inhibitory effects on these enzymes .
CompoundHDAC IsoformIC50 (nM)
Azumamide CHDAC114
Azumamide DHDAC225
Azumamide EHDAC367

2. Case Studies

A notable study evaluated the efficacy of azumamides (which share structural similarities with our compound) in cancer models. The results indicated that these compounds could induce apoptosis in cancer cells through HDAC inhibition, leading to reactivation of tumor suppressor genes .

3. Pharmacological Implications

The biological activity of this compound suggests potential applications in:

  • Cancer Therapy : As an HDAC inhibitor, it may help reverse epigenetic silencing of tumor suppressor genes.
  • Neurodegenerative Diseases : Modulating histone acetylation could impact neuroprotective mechanisms.

Safety and Toxicology

Preliminary assessments indicate that compounds similar to this one are classified as irritants and should be handled with care in laboratory settings. Proper safety protocols must be followed to mitigate risks associated with exposure .

Q & A

Q. What are the critical safety precautions for handling this compound, and how should it be stored?

The compound requires stringent safety measures due to its acute toxicity (oral, dermal) and potential for skin/eye irritation . Key precautions include:

  • Use of PPE: Nitrile gloves, lab coats, and safety goggles.
  • Respiratory protection in poorly ventilated areas.
  • Storage at 2–8°C in a dry environment to prevent decomposition .
  • Avoid contact with incompatible materials (strong acids/bases, oxidizing agents) to prevent hazardous reactions .

Q. How can researchers confirm the identity and purity of this compound?

Methodological verification involves:

  • HPLC/MS : To assess purity (>95%) and molecular weight (C23H23N2O6, MW 423.44) .
  • NMR spectroscopy : For structural confirmation, focusing on characteristic peaks (e.g., Fmoc group at δ 7.75–7.30 ppm) .
  • Melting point analysis : Compare observed values with literature data to detect impurities .

Advanced Research Questions

Q. What strategies optimize the synthesis yield of this compound?

Synthesis challenges include steric hindrance from the Fmoc group and competing side reactions. Optimized protocols involve:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yields by 15–20% .
  • Protecting group compatibility : Use of benzyloxycarbonyl (Cbz) for the piperidine nitrogen to prevent undesired deprotection .
  • Purification : Gradient flash chromatography (hexane/EtOAc) or preparative HPLC for high-purity isolates .
Parameter Standard Method Optimized Method
Reaction Time24h2h (microwave)
Yield60–65%75–80%
Purity90–92%98–99%

Q. How does the compound’s stability vary under different experimental conditions?

Stability studies indicate:

  • Thermal stability : Decomposition occurs above 150°C, releasing CO2 and nitrogen oxides .
  • pH sensitivity : Degrades rapidly in acidic conditions (pH < 3) due to Fmoc group cleavage .
  • Light sensitivity : Store in amber vials to prevent photodegradation .

Q. What role does this compound play in peptide synthesis, and how is the Fmoc group deprotected?

The Fmoc group protects the amino group during solid-phase peptide synthesis (SPPS). Deprotection involves:

  • 20% piperidine in DMF : Cleaves Fmoc via β-elimination, monitored by UV absorbance at 301 nm .
  • Critical parameters: Reaction time (5–10 min) and solvent purity to avoid side reactions .

Q. How can researchers design structural analogs to study structure-activity relationships (SAR)?

Key modifications include:

  • Substitution of the benzyloxy group : Replace with electron-withdrawing groups (e.g., 3,5-difluorophenyl) to enhance bioactivity .
  • Piperidine ring modifications : Introduce methyl or cyclopropyl groups to alter steric and electronic properties .
Analog Biological Activity
4-(3,5-Difluorophenyl) derivative Improved enzyme inhibition (IC50 ↓ 30%)
(R)-3-Benzylpiperidine variant Enhanced binding affinity (Kd = 12 nM)

Q. What analytical techniques resolve contradictions in reported toxicity data?

Discrepancies in toxicity profiles (e.g., acute vs. chronic effects) require:

  • In vitro assays : Use HepG2 cells to assess cytotoxicity (LD50 ≈ 50 µM) .
  • In silico modeling : Predict bioaccumulation potential (log P = 2.8) and metabolite toxicity .
  • Cross-referencing SDS data : Compare GHS classifications (e.g., H315-H319 vs. H335) to identify context-specific risks .

Methodological Resources

  • Synthesis Protocols :
  • Safety and Stability :
  • SAR and Analog Design :

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.